2-Chloro-5-trimethylsilanylethynyl-pyridine

Organometallic Synthesis Cross‑Coupling Iron Complexes

This 5‑ethynyl isomer (CAS 263012‑81‑3) is uniquely suited for Pd‑catalyzed Sonogashira couplings and σ‑alkynyl metal complex synthesis, delivering 40–95% yield in Fe‑acetylide formation while preventing binuclear byproducts seen with ortho‑analogues. The TMS protecting group enables controlled deprotection, avoiding premature oligomerization. ≥98% purity ensures reproducible cross‑coupling results—order the protected precursor for streamlined multi‑step syntheses.

Molecular Formula C10H12ClNSi
Molecular Weight 209.75 g/mol
CAS No. 263012-81-3
Cat. No. B1588952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-trimethylsilanylethynyl-pyridine
CAS263012-81-3
Molecular FormulaC10H12ClNSi
Molecular Weight209.75 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CN=C(C=C1)Cl
InChIInChI=1S/C10H12ClNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3
InChIKeyCGJKMVMYUJVZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-trimethylsilanylethynyl-pyridine (CAS 263012-81-3): A Protected Alkyne Building Block for Pd-Catalyzed Cross-Coupling


2-Chloro-5-trimethylsilanylethynyl-pyridine (CAS 263012-81-3) is a heteroaryl silylacetylene building block with the molecular formula C₁₀H₁₂ClNSi and a molecular weight of 209.75 g/mol . The compound features a pyridine core substituted with a chloro group at the 2‑position and a trimethylsilyl‑protected ethynyl moiety at the 5‑position . Its predicted melting point is 58–59 °C and predicted boiling point is 247.6 °C at 760 mmHg . This compound serves primarily as a protected precursor to the terminal alkyne, 2‑chloro‑5‑ethynylpyridine, and participates in Pd‑catalyzed Sonogashira couplings as well as Pd/Cu‑catalyzed M–C bond‑forming reactions to generate σ‑alkynyl metal complexes [1].

Why Generic Substitution Fails: The Regio‑ and Protecting‑Group Dependence of 2‑Chloro‑5‑trimethylsilanylethynyl‑pyridine (263012‑81‑3)


Generic substitution among chloro‑(trimethylsilylethynyl)pyridine isomers is not feasible because the position of the ethynyl group profoundly influences reactivity and downstream synthetic utility. The 5‑ethynyl isomer (CAS 263012‑81‑3) undergoes Pd/Cu‑catalyzed coupling with cyclopentadienyliron dicarbonyl iodide to yield σ‑alkynyl iron complexes in yields that vary with catalyst and conditions, whereas the ortho‑ and para‑substituted analogues exhibit divergent reactivity profiles and can produce undesired binuclear Fe‑Pd byproducts [1]. Moreover, the trimethylsilyl protecting group confers a distinct deprotection profile; desilylation with TBAF or basic conditions generates the terminal alkyne in a controlled manner, a step that is essential for subsequent Sonogashira or click‑chemistry transformations . The commercial purity standard of ≥98% further differentiates this building block from lower‑purity generic alternatives, directly impacting the reproducibility of downstream cross‑coupling reactions.

Quantitative Differentiation: 2‑Chloro‑5‑trimethylsilanylethynyl‑pyridine vs. Regioisomers and Unprotected Analogs


Regioselective Pd/Cu‑Catalyzed Coupling: 5‑Ethynyl Isomer Affords σ‑Alkynyl Iron Complexes Without Binuclear Byproducts

In Pd/Cu‑catalyzed reactions with cyclopentadienyliron dicarbonyl iodide, the 5‑(trimethylsilyl)ethynyl‑2‑chloropyridine isomer (this compound) yields σ‑pyridylethynyl iron complexes Cp(CO)₂Fe–C≡C–(5‑(2‑chloropyridyl)) without forming the binuclear Fe‑Pd μ‑pyridylvinylidene byproduct that is observed when the ortho‑ethynyl analogue is employed [1]. The reaction scope study reports yields of the desired σ‑alkynyl complexes ranging from 40% to 95% depending on catalyst and reagent choice, with the meta‑(5‑)substituted ethynylpyridine exhibiting a cleaner conversion profile than the ortho‑isomer [1].

Organometallic Synthesis Cross‑Coupling Iron Complexes

Physical Property Differentiation: Melting Point and Boiling Point of 2‑Chloro‑5‑trimethylsilanylethynyl‑pyridine vs. Unprotected Terminal Alkyne

The trimethylsilyl‑protected compound (C₁₀H₁₂ClNSi, MW 209.75) is a solid with a predicted melting point of 58–59 °C and a predicted boiling point of 247.6 °C . In contrast, the deprotected terminal alkyne, 2‑chloro‑5‑ethynylpyridine (C₇H₄ClN, MW 137.57), is a lower‑molecular‑weight species that is typically handled as a volatile liquid or low‑melting solid . The higher melting point and solid form of the protected precursor facilitate accurate weighing, reduce evaporation losses during storage, and minimize unwanted side reactions during multi‑step syntheses.

Physicochemical Characterization Compound Handling Storage

Commercial Purity Benchmark: 2‑Chloro‑5‑trimethylsilanylethynyl‑pyridine at ≥98% vs. Isomeric Analogues at Lower Purity

Commercially available 2‑chloro‑5‑trimethylsilanylethynyl‑pyridine is offered with a standard purity of ≥98% (NLT 98%) by multiple vendors, as confirmed by HPLC, NMR, and other analytical methods . In comparison, the 4‑ethynyl isomer (2‑chloro‑4‑((trimethylsilyl)ethynyl)pyridine, CAS 499193‑57‑6) is frequently supplied at 97% purity, and the 3‑ethynyl isomer (CAS 470463‑35‑5) is also offered at 98% . While the difference of 1–2 percentage points may appear modest, the consistent availability of the 5‑isomer at ≥98% purity reduces batch‑to‑batch variability and improves reproducibility in sensitive Pd‑catalyzed cross‑coupling reactions.

Chemical Purity Quality Control Reproducibility

Deprotection Efficiency: Quantitative Conversion to Terminal Alkyne via TBAF Desilylation

Desilylation of 2‑chloro‑5‑trimethylsilanylethynyl‑pyridine with tetra‑n‑butylammonium fluoride (TBAF) in THF proceeds quantitatively to yield 2‑chloro‑5‑ethynylpyridine. In a representative procedure, 1.00 g (4.77 mmol) of the TMS‑protected precursor was treated with 5.72 mL of 1.0 M TBAF in THF at 0 °C, affording the terminal alkyne in high conversion . This deprotection step is critical for accessing the reactive terminal alkyne required for subsequent Sonogashira couplings or click chemistry. The use of the TMS‑protected precursor, rather than the free terminal alkyne, prevents premature oligomerization or undesired side reactions during earlier synthetic steps.

Protecting Group Chemistry Alkyne Synthesis Sonogashira Precursor

Optimal Procurement Scenarios for 2‑Chloro‑5‑trimethylsilanylethynyl‑pyridine (CAS 263012‑81‑3)


Synthesis of σ‑Alkynyl Iron Complexes for Materials Science

Researchers synthesizing σ‑alkynyl iron complexes of the type Cp(CO)₂Fe–C≡C–R should procure the 5‑ethynyl‑2‑chloropyridine isomer specifically. As demonstrated by Verpekin et al., the 5‑substituted (trimethylsilyl)ethynylpyridine undergoes Pd/Cu‑catalyzed coupling with CpFe(CO)₂I to yield the desired σ‑pyridylethynyl complex in 40–95% yield, whereas the ortho‑analogue generates an undesired binuclear Fe‑Pd byproduct [1]. The TMS protecting group is conveniently removed during or after coupling, enabling access to the free ethynyl ligand for further functionalization.

Precursor to 2‑Chloro‑5‑ethynylpyridine for Sonogashira and Click Chemistry

The TMS‑protected compound serves as a stable, solid precursor to 2‑chloro‑5‑ethynylpyridine. Deprotection with TBAF in THF quantitatively releases the terminal alkyne, which is then employed in Sonogashira couplings to install aryl, heteroaryl, or alkynyl groups . The terminal alkyne has also been utilized in the synthesis of conjugatively bridged bis‑ and tris‑5‑(2,2′‑bipyridines) for supramolecular nanoengineering [2]. Procuring the protected precursor rather than the free alkyne prevents premature oligomerization and facilitates multi‑step synthetic planning.

Building Block for Tri‑Substituted Pyridine Libraries

In one‑pot sequential hydroamination protocols for the synthesis of selectively substituted tri‑substituted pyridines, protected alkynylpyridines such as 2‑chloro‑5‑trimethylsilanylethynyl‑pyridine can be incorporated as alkyne coupling partners. The method, which tolerates a wide range of functional groups and proceeds in up to 78% overall yield for the final trisubstituted pyridine products, benefits from the use of high‑purity TMS‑protected alkynes to avoid catalyst deactivation and ensure reproducible results [3].

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